molecular formula C8H20NO6P B8075449 sn-Glycero-3-phosphocholine-d9

sn-Glycero-3-phosphocholine-d9

Cat. No.: B8075449
M. Wt: 266.28 g/mol
InChI Key: SUHOQUVVVLNYQR-NWFQQEQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sn-Glycero-3-Phosphocholine-d9 is a deuterium-labeled version of sn-Glycero-3-Phosphocholine. This compound is a precursor in the biosynthesis of brain phospholipids and increases the bioavailability of choline in nervous tissue. It has significant effects on cognitive function and is effective in the treatment of Alzheimer’s disease and dementia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sn-Glycero-3-Phosphocholine-d9 involves the deuteration of sn-Glycero-3-Phosphocholine. One method involves the acylation of sn-Glycero-3-Phosphocholine with fatty acid anhydride and 4-pyrrolidinopyridine in a mixture of benzene and dimethylsulfoxide at 40-42°C for 2-5 hours . Another method uses sodium methylsulfinylmethide in dimethylsulfoxide for several minutes at 17°C .

Industrial Production Methods: Industrial production of this compound typically involves the chemical

Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1/i1D3,2D3,3D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOQUVVVLNYQR-NWFQQEQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](CO)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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